

# Application Notes and Protocols for AU-15330 in Murine Models

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **AU-15330**, a proteolysis-targeting chimera (PROTAC) degrader of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, in mouse models. The following protocols and data have been compiled to assist in the design and execution of in vivo studies involving **AU-15330**.

#### **Quantitative Data Summary**

The following tables summarize the reported dosages and administration schedules for **AU-15330** in various mouse models.

Table 1: AU-15330 Monotherapy Dosage and Administration in Mice



Dosage (mg/kg)	Administr ation Route	Dosing Schedule	Mouse Strain	Tumor Model	Observed Outcome	Referenc e
10	Intravenou s (i.v.)	5 days/week for 3 weeks	CB17 SCID	-	No evident toxicity in immuno-competent mice.	[1][2]
30	Intravenou s (i.v.)	5 days/week for 3 weeks	CB17 SCID	-	No evident toxicity in immuno-competent mice.	[1][2]
30	Intravenou s (i.v.)	Not specified	Not specified	VCaP xenograft	Potent suppressio n of tumor growth.	[3]
60	Intravenou s (i.v.)	3 days/week	Not specified	VCaP castration- resistant tumor model	Inhibition of tumor growth, triggering disease regression in over 20% of animals.	[4]
60	Intravenou s (i.v.)	Not specified	Not specified	22RV1 xenograft	Failed to exhibit significant tumor growth inhibition.	[3]
60	Intravenou s (i.v.)	Not specified	Not specified	C4-2B xenograft	Significant efficacy in	[3]



inhibiting tumor growth.

Table 2: AU-15330 Combination Therapy Dosage and Administration in Mice

AU- 15330 Dosage (mg/kg)	Combin ation Agent & Dosage	Adminis tration Route	Dosing Schedul e	Mouse Strain	Tumor Model	Observe d Outcom e	Referen ce
60	Enzaluta mide (10 mg/kg)	i.v. (AU- 15330), p.o. (Enzaluta mide)	3 days/wee k (i.v.), 5 days/wee k (p.o.) for 5 weeks	Not specified	C4-2B cell line- derived CRPC xenograft s	Strong inhibition of tumor growth, synergize d with enzaluta mide.	[1][2]
60	Enzaluta mide (10 mg/kg)	i.v. (AU- 15330), p.o. (Enzaluta mide)	3 days/wee k (i.v.), 5 days/wee k (p.o.) for 5 weeks	Not specified	MDA- PCa-146- 12 PDX CRPC variant	Significa nt tumor growth inhibition, causing regressio n in over 30% of animals.	[1][2]

### **Experimental Protocols**

#### **Materials**

- AU-15330 (powder)
- Vehicle for Intravenous (i.v.) Administration:



- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline
- Vehicle for Oral (p.o.) Administration (for combination studies with Enzalutamide):
  - 1% Carboxymethyl cellulose (CMC)
  - 0.25% Tween-80
- Syringes and needles for injection
- Animal balance
- · Calipers for tumor measurement

#### **Animal Models**

- Six-week-old male CB17 severe combined immunodeficiency (SCID) mice are commonly used for xenograft studies.[1][2]
- Non-tumor bearing CD-1 mice have been used for toxicity and pharmacokinetic studies.[5]

#### **Preparation of AU-15330 Formulation**

For Intravenous (i.v.) Administration:

- Prepare a stock solution of AU-15330 in DMSO. A concentration of 35.0 mg/mL has been reported.[1]
- To prepare the working solution, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
- Add Tween-80 to the mixture and mix again until uniform.



- Finally, add saline to reach the final desired volume and concentration. For example, to prepare a 1 mL working solution, one can add 100  $\mu$ L of a 35.0 mg/mL DMSO stock to 400  $\mu$ L PEG300, mix, then add 50  $\mu$ L Tween-80, mix, and finally add 450  $\mu$ L Saline.[1]
- Sonication is recommended to ensure a clear solution.[4]

#### **Administration of AU-15330**

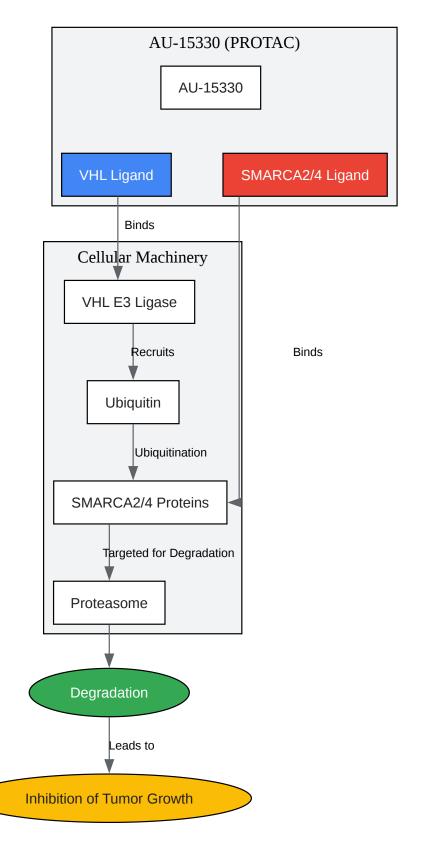
- Weigh each mouse to determine the precise volume of the AU-15330 formulation to be administered based on the desired mg/kg dosage.
- For intravenous administration, inject the prepared AU-15330 solution into the tail vein of the mouse.
- Administer the treatment according to the specified dosing schedule (e.g., 3 or 5 days per week).

#### **Tumor Xenograft Studies**

- Prostate cancer cell lines such as VCaP, C4-2B, or 22RV1 are typically used to establish xenografts.[1][3]
- Inject tumor cells subcutaneously into the flank of the mice.
- Allow the tumors to reach a palpable size before initiating treatment.
- Randomize mice into control (vehicle) and treatment groups.
- Administer AU-15330 (and combination agents, if applicable) as per the established protocol.
- Monitor tumor volume by measuring the length and width with calipers twice a week.[3]
- Monitor the body weight of the mice as an indicator of toxicity.[3][5]
- At the end of the study, euthanize the mice and excise the tumors for further analysis.



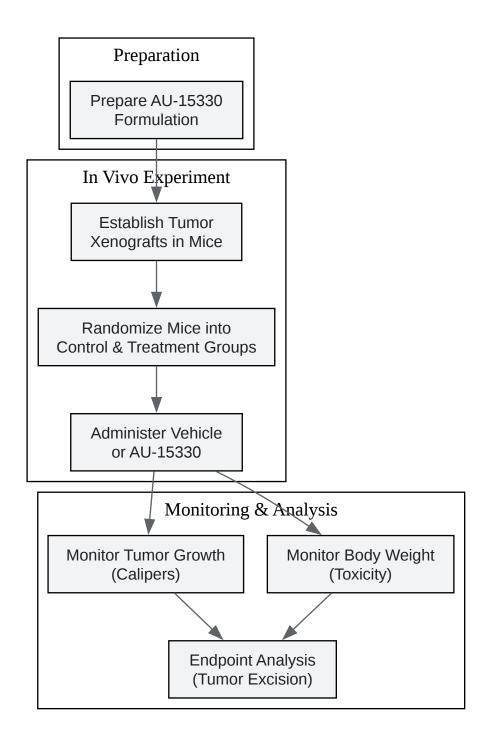
# Signaling Pathway and Experimental Workflow Diagrams





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Caption: Mechanism of action of AU-15330 as a PROTAC degrader.



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Caption: General experimental workflow for in vivo studies with AU-15330.



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